tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-methoxybenzyl carbamoyl substituent at the 3-position. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly for modulating receptor binding or pharmacokinetic properties. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-5-6-15(13-21)17(22)20-12-14-7-9-16(24-4)10-8-14/h7-10,15H,5-6,11-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJURPAIGAEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a 4-methoxybenzyl carbamoyl moiety. Its molecular formula is with a molecular weight of 272.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 139290-70-3 |
| Purity | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown effectiveness against various cancer cell lines, including HepG2 (liver carcinoma) and A431 (skin carcinoma) cells, with IC50 values comparable to standard chemotherapeutics such as doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts, which are crucial for its cytotoxic effects . The presence of the methoxy group in the benzyl moiety enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various piperidine derivatives, this compound demonstrated potent growth inhibition in HepG2 and A431 cell lines. The study reported an IC50 value of approximately 10 µM for HepG2 cells, indicating significant efficacy .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The results showed that treatment with this compound resulted in a reduction in tumor size by approximately 40% compared to control groups, suggesting promising therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate with structurally related piperidine derivatives:
Key Comparative Insights:
Substituent Position :
- The 3-position substitution in the target compound and may confer distinct stereoelectronic effects compared to 2- or 4-position analogs (e.g., ). For instance, 3-substituted derivatives often exhibit enhanced conformational flexibility, which can impact receptor binding .
Functional Group Diversity :
- The 4-methoxybenzyl group in the target compound and introduces aromaticity and moderate lipophilicity, whereas fluorinated or trifluoromethyl groups (e.g., ) increase metabolic stability and membrane permeability.
- Methyl or ethyl substituents (e.g., ) reduce steric bulk compared to bulkier groups like cyclopropyl or benzyl .
Synthetic Efficiency :
- Yields for tert-butyl piperidine carboxylates range from 52% to 97% depending on substituent complexity (e.g., 86% for vs. 21% for iodophenyl derivatives in ). The target compound’s synthesis would likely follow similar reductive amination or carbamoylation protocols .
Physicochemical Properties :
- Melting points vary widely: crystalline derivatives (e.g., 164–165°C for ) contrast with oily or amorphous forms (e.g., ). The target compound’s physical state (solid vs. oil) remains uncharacterized but may correlate with substituent symmetry.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
